Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-
Brand Name: Vulcanchem
CAS No.: 668421-50-9
VCID: VC16835098
InChI: InChI=1S/C13H16N2S/c1-2-5-11(6-3-1)14-13-15-9-4-7-12(15)8-10-16-13/h1-3,5-6,12H,4,7-10H2
SMILES:
Molecular Formula: C13H16N2S
Molecular Weight: 232.35 g/mol

Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-

CAS No.: 668421-50-9

Cat. No.: VC16835098

Molecular Formula: C13H16N2S

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- - 668421-50-9

Specification

CAS No. 668421-50-9
Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
IUPAC Name N-phenyl-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]thiazin-1-imine
Standard InChI InChI=1S/C13H16N2S/c1-2-5-11(6-3-1)14-13-15-9-4-7-12(15)8-10-16-13/h1-3,5-6,12H,4,7-10H2
Standard InChI Key KIYCDBAMGLWGBU-UHFFFAOYSA-N
Canonical SMILES C1CC2CCSC(=NC3=CC=CC=C3)N2C1

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c] thiazin-1-ylidene)- is a bicyclic compound comprising a pyrrolidine ring fused to a thiazine ring, with an imine-linked phenyl group. The IUPAC name, N-phenyl-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c] thiazin-1-imine, reflects its stereochemical complexity . Key identifiers include:

PropertyValueSource
CAS No.668421-50-9
Molecular FormulaC13H16N2S\text{C}_{13}\text{H}_{16}\text{N}_2\text{S}
Molecular Weight232.35 g/mol
SMILESC1CC2CCSC(=NC3=CC=CC=C3)N2C1
InChIKeyKIYCDBAMGLWGBU-UHFFFAOYSA-N

The compound’s three-dimensional conformation features a chair-like thiazine ring and a planar phenyl group, which may influence its biological interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves a multi-step process starting with 2-(β-hydroxyethyl)-pyrrolidine. Reaction with aryl or alkyl isothiocyanates forms thiourea intermediates, which undergo cyclization under acidic conditions (e.g., hydrobromic acid reflux) to yield the target compound .

Key Reaction Steps:

  • Formation of Thiourea Derivative:
    2-(β-hydroxyethyl)-pyrrolidine+R-NCSThiourea Intermediate\text{2-(β-hydroxyethyl)-pyrrolidine} + \text{R-NCS} \rightarrow \text{Thiourea Intermediate}

  • Cyclization:
    Reflux in HBr induces intramolecular nucleophilic attack, forming the pyrrolo-thiazine core .

This method offers moderate yields (40–60%) and scalability for preclinical studies .

Comparative Analysis with Related Heterocyclic Compounds

Structural and Functional Analogues

The compound’s activity profile aligns with other thiazine derivatives but differs in specificity:

CompoundBiological ActivityKey Structural Difference
N-(4-Methylphenyl)hexahydrothiazineAnti-inflammatory (COX-2 inhibition)Lacks pyrrolidine fusion
N-(Hexahydro-2H-pyrrolo[3,4-b]quinolin-6-yl)anilineNeuroprotectiveAdditional quinoline ring

This comparison underscores the importance of the pyrrolo-thiazine scaffold in targeting MMPs over cyclooxygenases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator